What is (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one?
What is (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one?
An In-depth Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Abstract
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a versatile chiral building block of significant value in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed representative synthesis protocol, expected analytical characterization data, and its applications in drug discovery. The strategic importance of this molecule lies in the combination of a stereodefined pyrrolidin-2-one core, a common scaffold in pharmacologically active compounds, with a robustly protected primary alcohol. The tert-butyldimethylsilyl (TBDMS) ether ensures the stability of the hydroxyl functionality through various synthetic transformations, allowing for complex molecular architectures to be constructed with high fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this synthon in their work.
Introduction: The Strategic Value of a Chiral Synthon
The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the availability of reliable chiral synthons paramount. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (Figure 1) emerges as a particularly strategic asset in this context.
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The Pyrrolidin-2-one Scaffold: The five-membered lactam ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its conformational rigidity, combined with its ability to participate in hydrogen bonding as both an acceptor (carbonyl) and a donor (N-H), makes it an ideal scaffold for orienting substituents to interact with biological targets.[3]
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Defined Stereochemistry: The (R)-configuration at the C5 position provides a critical stereochemical anchor. Starting a synthesis with a defined stereocenter obviates the need for challenging chiral resolutions or asymmetric syntheses later in the sequence, streamlining the path to the target molecule.
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The TBDMS Protecting Group: The primary alcohol is masked as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group, introduced by E.J. Corey, is one of the most widely used protecting groups for alcohols due to its exceptional versatility.[4] Its steric bulk ensures high stability across a broad range of reaction conditions—including organometallic additions, oxidations, and many basic or nucleophilic environments—yet it can be removed cleanly and selectively, typically with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[5]
This combination of features makes the title compound an invaluable starting material for the synthesis of complex alkaloids, modified amino acids, and targeted therapeutic agents.[3]
Physicochemical and Computed Properties
A summary of the key physical and computed properties is provided in Table 1. Note that experimental data for properties such as melting and boiling points are not widely reported in peer-reviewed literature; therefore, handling and use should be guided by information provided on the supplier-specific Safety Data Sheet (SDS).
Table 1. Physicochemical Properties of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
| Property | Value | Source(s) |
| CAS Number | 128899-30-9 | [Sigma-Aldrich] |
| Molecular Formula | C₁₁H₂₃NO₂Si | [PubChem] |
| Molecular Weight | 229.39 g/mol | [PubChem] |
| IUPAC Name | (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-pyrrolidinone | [Sigma-Aldrich] |
| Appearance | Not specified (typically a colorless oil or low-melting solid) | N/A |
| Storage | Refrigerated (2-8 °C), sealed under dry, inert atmosphere | [Sigma-Aldrich] |
Synthesis and Purification
The most direct and common synthesis of this compound involves the silylation of the commercially available chiral precursor, (R)-5-(hydroxymethyl)pyrrolidin-2-one. The reaction is a standard protection protocol that leverages the high affinity of silicon for oxygen.
Synthetic Rationale and Mechanism
The protection is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a weak, non-nucleophilic base, most commonly imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4]
Causality of Reagent Choice:
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TBDMSCl: The silylating agent. The Si-Cl bond is reactive towards nucleophiles like the primary alcohol.
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Imidazole: Plays a dual role. It acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium toward the product. More importantly, it reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is significantly more reactive than TBDMSCl itself, accelerating the reaction.[5]
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DMF: A polar aprotic solvent that effectively dissolves both the polar alcohol starting material and the reagents.
Representative Experimental Protocol: TBDMS Protection
Disclaimer: The following is a representative, generalized protocol based on well-established procedures for the silylation of primary alcohols.[5][6] Users should perform their own risk assessment and optimization.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, approx. 0.2-0.5 M). Stir the solution at room temperature until the solid is fully dissolved.
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Reagent Addition: Add imidazole (2.5 equiv) to the solution and stir until dissolved. In a single portion, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes and staining with potassium permanganate). The reaction is typically complete within 2-12 hours.
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Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic phase sequentially with water (2x) and saturated aqueous sodium chloride (brine, 1x) to remove DMF and excess imidazole.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product, typically a viscous oil, is purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes), is generally effective at separating the desired product from non-polar impurities and any residual starting material.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the title compound.
Analytical Characterization: Expected Spectroscopic Data
Table 2. Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift (δ, ppm) or m/z | Rationale / Notes |
| ¹H NMR | Si-C(CH ₃)₂ | ~0.05 - 0.10 (s, 6H) | Characteristic singlet for the two methyl groups on silicon.[7] |
| Si-C (CH ₃)₃ | ~0.85 - 0.95 (s, 9H) | Characteristic singlet for the tert-butyl group.[7] | |
| CH ₂ (ring C3, C4) | ~1.8 - 2.4 (m, 4H) | Aliphatic protons of the pyrrolidinone ring. | |
| CH -O (ring C5) | ~3.8 - 4.1 (m, 1H) | Chiral proton adjacent to the ring nitrogen and the side chain. | |
| CH ₂-O (side chain) | ~3.5 - 3.7 (m, 2H) | Diastereotopic protons on the carbon adjacent to the silyl ether. | |
| NH | ~6.0 - 7.5 (br s, 1H) | Lactam N-H proton, often broad and exchangeable with D₂O. | |
| ¹³C NMR | Si-C (CH₃)₂ | ~ -5.0 | Highly shielded carbons bonded to silicon. |
| Si-C (CH₃)₃ | ~18.0 | Quaternary carbon of the tert-butyl group. | |
| Si-C(C H₃)₃ | ~25.8 | Methyl carbons of the tert-butyl group. | |
| C H₂ (ring C3, C4) | ~22.0 and ~30.0 | Aliphatic carbons of the pyrrolidinone ring.[8][9] | |
| C H-N (ring C5) | ~57.0 | Carbon bearing the side chain. | |
| C H₂-O (side chain) | ~65.0 | Carbon adjacent to the silyl ether oxygen. | |
| C =O | ~178.0 | Lactam carbonyl carbon, deshielded.[8][9] | |
| Mass Spec. | [M+H]⁺ | 230.16 | Calculated for C₁₁H₂₄NO₂Si⁺ |
| (ESI) | [M+Na]⁺ | 252.14 | Calculated for C₁₁H₂₃NNaO₂Si⁺ |
| Mass Spec. | [M]⁺˙ | 229 | Molecular ion (if observed). |
| (EI) | [M-57]⁺ | 172 | Base Peak. Characteristic loss of the tert-butyl group (C₄H₉), a highly diagnostic fragmentation for TBDMS ethers.[10][11] |
| [M-15]⁺ | 214 | Loss of a methyl group. |
Applications in Drug Discovery and Synthesis
The primary application of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is as a high-value intermediate for constructing more complex, biologically active molecules. Its utility stems from the ability to perform chemistry on the pyrrolidinone nitrogen or to use it as a scaffold, while the protected hydroxyl group is carried through multiple steps before a final, strategic deprotection.
Role as a Chiral Intermediate
The pyrrolidine ring is a key component in a vast number of pharmaceuticals targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[1] The title compound serves as a precursor for these targets by enabling several key synthetic operations:
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N-Alkylation/Arylation: The lactam nitrogen can be deprotonated and reacted with various electrophiles to introduce diverse substituents.
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Scaffold Functionalization: The protected hydroxyl can be unmasked at a late stage in the synthesis to reveal a primary alcohol. This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the introduction of further complexity.
A recent review highlights the stereoselective synthesis of pyrrolidine-containing drugs, emphasizing that the most common and reliable strategy is to begin with a pre-formed, optically pure cyclic precursor like a proline or pyroglutamic acid derivative—the exact class to which this compound belongs.[3]
Logical Role in a Synthetic Pathway
Caption: Logical flow demonstrating the use of the title compound in a multi-step synthesis.
Safety, Handling, and Storage
As a laboratory chemical, (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one should be handled with appropriate care. A compound-specific Safety Data Sheet (SDS) was not available in public literature at the time of writing; therefore, users must obtain and consult the SDS from their chemical supplier before use.
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the silyl ether by atmospheric moisture. [Sigma-Aldrich]
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Stability: TBDMS ethers are generally stable to basic conditions, but are cleaved by acid and fluoride sources. Avoid contact with strong acids.
Conclusion
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a well-designed and highly effective chiral building block for synthetic chemistry. It provides a robust and reliable entry point into the synthesis of enantiomerically pure molecules containing the pharmacologically relevant pyrrolidinone scaffold. Its predictable reactivity and stability, coupled with the strategic utility of the TBDMS protecting group, ensure its continued importance in the fields of drug discovery, natural product synthesis, and materials science. This guide provides the foundational technical knowledge required to successfully incorporate this valuable synthon into research and development programs.
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